4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Übersicht

Beschreibung

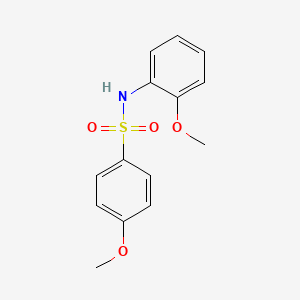

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a benzene ring, with methoxy groups at the para and ortho positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide

- 4-Methoxy-N-(3-methoxyphenyl)benzenesulfonamide

- N-(4-Methoxyphenyl)-4-methoxybenzenesulfonamide

Uniqueness

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct pharmacological and chemical properties compared to its analogs.

Biologische Aktivität

4-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a sulfonamide group attached to a substituted aromatic system. Its chemical structure can be represented as follows:

- Molecular Formula : C15H17N1O4S1

- Molecular Weight : 305.37 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with benzenesulfonyl chloride in the presence of a base, leading to the formation of the sulfonamide linkage. Various derivatives have been synthesized to evaluate their biological activities.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamides demonstrate effective inhibition against Escherichia coli, with certain derivatives being identified as potent inhibitors. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and function.

- Case Study : A study synthesized a series of N-(alkyl/aralkyl)-substituted benzenesulfonamides, which were tested against E. coli. Some compounds showed promising biofilm inhibitory action, suggesting their potential as antibacterial agents .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound has shown cytotoxic effects against several cancer cell lines, including lung carcinoma (A549), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (HT-29).

- Research Findings : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating strong antiproliferative activity. For example, a related compound demonstrated an IC50 value of 0.53 µM against HepG2 cells, outperforming traditional chemotherapeutic agents like doxorubicin in terms of safety and efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .

Research Data Summary

| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antibacterial | E. coli | Not specified | Abbasi et al., 2019 |

| Anticancer | HepG2 | 0.53 µM | Medicinal Chemistry Research, 2018 |

| Anticancer | A549 | Not specified | Clinical Cancer Research, 2000 |

Eigenschaften

IUPAC Name |

4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)20(16,17)15-13-5-3-4-6-14(13)19-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYPWSXRDPMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.